molecular formula C10H14N6O5 B7795914 2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7795914
M. Wt: 298.26 g/mol
InChI Key: FNXPTCITVCRFRK-UHFFFAOYSA-N
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Description

The compound “2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is known as tert-Butyl 3,3-dimethylpiperazine-1-carboxylate. It is a chemical compound with the molecular formula C11H22N2O2. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3,3-dimethylpiperazine-1-carboxylate typically involves the reaction of 3,3-dimethylpiperazine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods: In an industrial setting, the production of tert-Butyl 3,3-dimethylpiperazine-1-carboxylate follows a similar synthetic route but on a larger scale. The process involves the use of large reactors with precise temperature control and continuous stirring to ensure uniformity. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Oxidation: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted piperazine derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.

Biology: In biological research, this compound is used to study the effects of piperazine derivatives on biological systems. It is often used in the development of new pharmaceuticals due to its ability to interact with biological molecules.

Medicine: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate is explored for its potential therapeutic applications. It is used in the synthesis of drugs that target specific receptors or enzymes in the body, making it valuable in medicinal chemistry.

Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows it to impart specific properties to the materials, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of tert-Butyl 3,3-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application, but it often involves the inhibition or activation of enzymatic reactions, leading to the desired biological effect.

Comparison with Similar Compounds

  • tert-Butyl 4-methylpiperazine-1-carboxylate
  • tert-Butyl 2,2-dimethylpiperazine-1-carboxylate
  • tert-Butyl 3,3-diethylpiperazine-1-carboxylate

Comparison: tert-Butyl 3,3-dimethylpiperazine-1-carboxylate is unique due to the presence of two methyl groups on the piperazine ring, which imparts specific steric and electronic properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the tert-butyl group provides steric hindrance, making it a useful protecting group in organic synthesis.

Properties

IUPAC Name

2,8-diamino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6O5/c11-9-14-6-3(7(20)15-9)13-10(12)16(6)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H2,12,13)(H3,11,14,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXPTCITVCRFRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)N=C2N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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